molecular formula C21H24O11 B14090981 Coatline B CAS No. 87441-89-2

Coatline B

Cat. No.: B14090981
CAS No.: 87441-89-2
M. Wt: 452.4 g/mol
InChI Key: LNVWGAALAQOWHF-IUOSPEFCSA-N
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Description

Coatline B is a natural product commonly found in plants such as Eysenhardtia polystachya and Cassia nomame. It is a dihydroxychalcone, a type of flavonoid, and serves as a secondary metabolite of these plants. This compound is known for its antidiabetic, antibacterial, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Coatline B can be synthesized through various chemical reactions involving the coupling of appropriate precursor molecules. The synthesis typically involves the use of dihydroxybenzaldehyde and glucopyranosyl derivatives under specific reaction conditions. The reaction is carried out in the presence of catalysts and solvents that facilitate the formation of the dihydroxychalcone structure .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from plant sources such as Eysenhardtia polystachya. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain high-purity this compound. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Coatline B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Coatline B has significant applications in various fields of scientific research:

    Chemistry: Used in the development of biomarker and biosensor technologies due to its photoluminescent properties.

    Biology: Studied for its role in plant metabolism and its effects on plant physiology.

    Medicine: Investigated for its potential antidiabetic, antibacterial, and antioxidant effects, making it a candidate for drug development.

    Industry: Utilized in the production of nutraceuticals and natural health products .

Mechanism of Action

Coatline B exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Coatline B is compared with other similar dihydroxychalcones:

This compound stands out due to its unique combination of antidiabetic, antibacterial, and antioxidant properties, making it a versatile compound for various research applications.

Properties

CAS No.

87441-89-2

Molecular Formula

C21H24O11

Molecular Weight

452.4 g/mol

IUPAC Name

(2R)-3-(3,4-dihydroxyphenyl)-1-[2,4-dihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-2-hydroxypropan-1-one

InChI

InChI=1S/C21H24O11/c22-7-14-18(29)19(30)20(31)21(32-14)15-11(24)4-2-9(17(15)28)16(27)13(26)6-8-1-3-10(23)12(25)5-8/h1-5,13-14,18-26,28-31H,6-7H2/t13-,14-,18-,19+,20-,21+/m1/s1

InChI Key

LNVWGAALAQOWHF-IUOSPEFCSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)C2=C(C(=C(C=C2)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)C2=C(C(=C(C=C2)O)C3C(C(C(C(O3)CO)O)O)O)O)O)O)O

Origin of Product

United States

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